molecular formula C10H10Cl2O2 B1410150 Ethyl 2,5-dichloro-3-methylbenzoate CAS No. 1806346-80-4

Ethyl 2,5-dichloro-3-methylbenzoate

Cat. No.: B1410150
CAS No.: 1806346-80-4
M. Wt: 233.09 g/mol
InChI Key: BRRWXTUZQVYFFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,5-dichloro-3-methylbenzoate is an organic compound belonging to the ester class of chemicals. It is a derivative of benzoic acid and is characterized by the presence of two chlorine atoms and one methyl group attached to the benzene ring. This compound is a white crystalline solid with a slightly sweet odor.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,5-dichloro-3-methylbenzoate is synthesized through the esterification of 2,5-dichloro-3-methylbenzoic acid with ethanol under acidic conditions. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out by heating the mixture of 2,5-dichloro-3-methylbenzoic acid and ethanol, resulting in the formation of this compound and water as a byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous reactors and distillation units are often employed to separate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,5-dichloro-3-methylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester group can be hydrolyzed to yield 2,5-dichloro-3-methylbenzoic acid and ethanol in the presence of a strong acid or base.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or ethanol.

    Reduction Reactions: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents. The reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are used. The reactions are conducted under reflux conditions to ensure complete hydrolysis.

Major Products Formed

    Substitution Reactions: Depending on the nucleophile, products such as 2,5-dichloro-3-methylphenol, 2,5-dichloro-3-methylbenzylamine, or 2,5-dichloro-3-methylthiophenol can be formed.

    Reduction Reactions: The major product is 2,5-dichloro-3-methylbenzyl alcohol.

    Hydrolysis: The major products are 2,5-dichloro-3-methylbenzoic acid and ethanol.

Scientific Research Applications

Ethyl 2,5-dichloro-3-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of ethyl 2,5-dichloro-3-methylbenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific context of its use.

Comparison with Similar Compounds

Ethyl 2,5-dichloro-3-methylbenzoate can be compared with other similar compounds such as:

    Ethyl 2,4-dichloro-3-methylbenzoate: Similar structure but with chlorine atoms at different positions, leading to different chemical and biological properties.

    Ethyl 2,5-dichlorobenzoate: Lacks the methyl group, which may affect its reactivity and applications.

    Ethyl 3-methylbenzoate:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

ethyl 2,5-dichloro-3-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O2/c1-3-14-10(13)8-5-7(11)4-6(2)9(8)12/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRRWXTUZQVYFFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)Cl)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2,5-dichloro-3-methylbenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2,5-dichloro-3-methylbenzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 2,5-dichloro-3-methylbenzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 2,5-dichloro-3-methylbenzoate
Reactant of Route 5
Ethyl 2,5-dichloro-3-methylbenzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 2,5-dichloro-3-methylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.